molecular formula C6H5O7-3 B086180 Citrate CAS No. 126-44-3

Citrate

Cat. No.: B086180
CAS No.: 126-44-3
M. Wt: 189.10 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-K
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Description

Citrate, or citric acid, is a weak organic acid that naturally occurs in citrus fruits. It is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for the metabolic processes of all aerobic organisms . This compound plays a crucial role in cellular energy production and is widely used in various industries due to its chelating properties.

Mechanism of Action

Target of Action

Citrate primarily targets the Solute Carrier Family 13 Member 5 (SLC13A5) . SLC13A5 is a sodium-coupled this compound co-transporter that mediates the entry of extracellular this compound into the cytosol . Inhibition of SLC13A5 has been proposed as a target for reducing the progression of kidney disease . This compound also directly inhibits the main regulators of glycolysis, phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2) .

Mode of Action

This compound works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade . This compound also neutralizes acid in the stomach and urine, raising the pH .

Biochemical Pathways

This compound is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating . The principal competing pathway in wild-type Escherichia coli for acetyl-CoA is mediated by this compound synthase (coded by gltA), which directs over 60% of the acetyl-CoA into the tricarboxylic acid cycle .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties of this compound are crucial aspects of its bioavailability . .

Result of Action

This compound plays a central role in cancer cells’ metabolism and regulation . Derived from mitochondrial synthesis and/or carboxylation of α-ketoglutarate, it is cleaved by ATP-citrate lyase into acetyl-CoA and oxaloacetate . The rapid turnover of these molecules in proliferative cancer cells maintains a low level of this compound, precluding its retro-inhibition on glycolytic enzymes .

Action Environment

Environmental factors such as the plant source:sink ratio, mineral fertilization, water supply, and temperature are the agro-environmental factors that have the most impact on fruit acidity . .

Biochemical Analysis

Biochemical Properties

Citrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, bacteria that can grow on this compound medium produce an enzyme, this compound-permease, capable of converting this compound to pyruvate . Pyruvate can then enter the organism’s metabolic cycle for the production of energy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the methods for quantifying this compound concentration in cells can enable the study of the molecular mechanisms of this compound-related biological processes and diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, when bacteria metabolize this compound, the ammonium salts are broken down to ammonia, which increases alkalinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citrate can be synthesized through the fermentation of carbohydrates using microorganisms such as Aspergillus niger. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound primarily involves submerged fermentation using Aspergillus niger. This method is preferred due to its high yield and efficiency. The process includes:

Chemical Reactions Analysis

Types of Reactions: Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Carbon dioxide and water: from oxidation.

    Isothis compound: from reduction.

    Sodium this compound and calcium this compound: from substitution.

Scientific Research Applications

Citrate has numerous applications in scientific research, including:

    Chemistry: Used as a buffer in chemical reactions and as a chelating agent to bind metal ions.

    Biology: Plays a vital role in cellular metabolism and energy production.

    Medicine: Used as an anticoagulant in blood transfusions and as a component in oral rehydration solutions.

    Industry: Employed in food and beverage industries as a flavoring agent and preservative.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to chelate metal ions and its central role in the citric acid cycle. Its versatility in various chemical reactions and applications in multiple industries further distinguishes it from other similar compounds .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O7-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155037
Record name Citrate
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Molecular Weight

189.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tetrahydrate: White deliquescent solid; [Merck Index]
Record name Lithium citrate
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CAS No.

126-44-3
Record name Citrate(3-)
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Record name Citrate
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Record name Citrate
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Record name CITRATE ION
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Synthesis routes and methods I

Procedure details

Citric acid monohydrate (Mwt 211 g/mole) was prepared in deionised water at a concentration of 0.1 M. A solution of tri-sodium citrate dihydrate, 0.1 M, (Mwt 294.1 g/mole) was also prepared in deionised water. Citrate buffer solution pH 3 was prepared by mixing 40% v/v citric acid monohydrate solution (0.1 M), 10% v/v trisodium citrate dihydrate solution (0.1 M) and 50% v/v deionised water and the final pH was measured using a pH Meter (3320 JENWAY).
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tri-sodium citrate dihydrate
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trisodium citrate dihydrate
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Synthesis routes and methods II

Procedure details

A metal citrate solution was prepared by adding approximately 4 grams of citric acid to about 8 grams of water and mixed until fully dissolved. Thereafter, 0.1 grams each of two ion-exchange type antimicrobial agents, AgION AC10D and AgION AK10D antimicrobial agents from AgION Technologies of Wakefield, Mass., USA, were added to the concentrated citric acid solution with agitation until the antimicrobial agents fully dissolved. Approximately 92 grams of water was then added to provide a 4% citric acid solution having dissolved therein 0.1 wt % AC10D and 0.1 wt % AK10D. AgION AK10D contains about 5.0% by weight silver and about 13% by weight zinc and AgION AC10D contains about 6.0% by weight copper and about 3.5% by weight silver. Various quantities of the so formed citric acid solution were then added to test vials so as to provide a silver content in the test vials of approximately 1.25 ppm, 2.5 ppm, 5.0 ppm and 10 ppm. Additionally, different surfactant and surfactant combinations were added to certain vials to demonstrate the effect of different metal and acid contents on bioefficacy with and
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4 g
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8 g
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two
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92 g
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Yield
4%

Synthesis routes and methods III

Procedure details

When tartaric acid or citric acid saturated in ethanol was added to the alcoholic solution of the aforesaid syrupy residue with cooling, there was obtained tartarate (mp. 236° C.) or citrate (mp. 218° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citrate
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Citrate
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Citrate
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Citrate
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Citrate
Reactant of Route 6
Citrate
Customer
Q & A

A: Tripotassium citrate can be used as a substitute for sodium bicarbonate and potassium chloride in oral rehydration solutions for treating diarrhea and acidosis. Studies have shown its effectiveness in correcting dehydration and acidosis, particularly in children. [] This formulation also benefits patients with hypokalemia by improving serum potassium levels without causing hyperkalemia. []

A: this compound anions in solution readily adsorb onto the hydrated aluminum oxide surface formed on aluminum electrodes. [] This adsorption, being competitive and reversible, influences the dissolution kinetics of aluminum. [] The presence of this compound ions, along with fluoride ions, can shift the dissolution process from surface-controlled to a mixed (transport- and surface-controlled) mechanism. [] This characteristic proves valuable in electrochemical studies, allowing researchers to discern between transport-controlled and surface-controlled processes on the aluminum electrode surface. []

A: Studies on potato starch show that esterification with citric acid, followed by acid hydrolysis, leads to the formation of starch this compound hydrolysates with modified properties. [] The degree of substitution with this compound increases with the temperature used during esterification. [] Conversely, higher esterification temperatures result in lower water absorption and solubility of the starch esters. [] This modification technique allows for tailoring starch's functional properties for specific applications.

A: this compound, with its three carboxyl groups, plays a crucial role in energy metabolism. As a key component of the citric acid cycle, it is involved in the oxidation of acetyl-CoA, ultimately leading to ATP production. [] this compound's structure also allows it to act as a chelating agent, binding to metal ions like calcium. This property is essential in preventing the formation of kidney stones by inhibiting calcium oxalate crystallization. []

A: In mammalian cells, this compound transport is crucial for various metabolic processes. Studies on guinea pig hearts revealed a this compound transporting system in heart mitochondria, albeit with lower activity than in liver mitochondria. [] This system facilitates the exchange of this compound with other metabolites like L-malate and phosphoenolpyruvate, impacting energy metabolism in the heart. []

A: Research indicates that the timing of this compound addition during the synthesis of zinc oxide nanostructures significantly influences the final morphology. When citrates are added before the formation of the Zn(OH)2 precursor, well-dispersed ZnO plates with highly exposed (001) facets are formed. [] Conversely, adding citrates after Zn(OH)2 precursor formation leads to ZnO nanoparticles. [] This suggests that the interaction of citrates with the precursor plays a vital role in directing the growth of ZnO plates with specific facet exposure, which is crucial for applications like photocatalysis. []

A: Research suggests that incorporating this compound into drug delivery systems, like calcium carbonate nanoparticles carrying this compound, shows promise in treating metabolic acidosis. [] These nanoparticles, with their small size (50-80 nm) and negative surface charge, exhibit low cytotoxicity and demonstrate effective cellular uptake in acidic environments. [] While they do not directly alkalinize the cellular environment or elevate bicarbonate levels, they exhibit antioxidant properties and protect against acidosis-induced cell death. [] This approach offers a potential alternative to traditional treatments, warranting further investigation into their systemic effects. []

A: this compound synthase, a key enzyme in the citric acid cycle, utilizes acetyl-CoA and oxaloacetate to form this compound. Interestingly, research on sea anemones revealed that this compound synthase from these osmoconformers exhibits allosteric kinetics, unlike those from osmoregulators, which show hyperbolic kinetics. [] This difference suggests an adaptation strategy for maintaining metabolic function in fluctuating salinity environments, highlighting the diverse regulatory mechanisms of this compound synthase across different species. []

A: Yes, using solid dispersion techniques with this compound as a carrier can enhance the dissolution rate of poorly soluble drugs like Mosapride this compound. [] Studies show that a solid dispersion of Mosapride this compound with providone K30 as the carrier significantly improves its dissolution rate. [] At a ratio of 2:1 or higher (providone K30:Mosapride this compound), near-complete drug dissolution is achieved within 5 minutes. [] This approach addresses the challenge of poor drug solubility, potentially improving its bioavailability. []

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